

An In-depth Technical Guide to 4-Octylphenol-d4: Synthesis, Characterization, and Application

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Compound of Interest

Compound Name: 4-Octylphenol-d4

CAS No.: 1246815-03-1

Cat. No.: B565585

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Introduction: The Analytical Imperative for Isotopic Labeling

4-Octylphenol is a member of the broader class of alkylphenols, compounds that have seen widespread industrial use as intermediates in the production of phenolic resins and non-ionic surfactants.[1] However, their environmental persistence and classification as endocrine-disrupting chemicals have necessitated precise and reliable monitoring in various matrices, from river water to human biological samples.[2][3] The structural similarity of 4-octylphenol to natural estrogens allows it to interact with estrogen receptors, potentially leading to adverse health effects.[2]

Quantitative analysis of trace environmental contaminants is fraught with challenges, including matrix effects in complex samples which can lead to ion suppression or enhancement in mass spectrometry-based methods.[4] The use of stable isotope-labeled internal standards is the gold standard for mitigating these issues. A deuterated analog of the analyte, such as **4-octylphenol-d4**, co-elutes with the unlabeled compound and experiences identical matrix effects, allowing for accurate correction and highly precise quantification.[5] This guide provides a comprehensive overview of **4-octylphenol-d4**, focusing on the definitive location of its deuterium labels, its synthesis, analytical characterization, and its critical application in research and regulatory monitoring.

Definitive Deuterium Labeling Position in 4-Octylphenol-d4

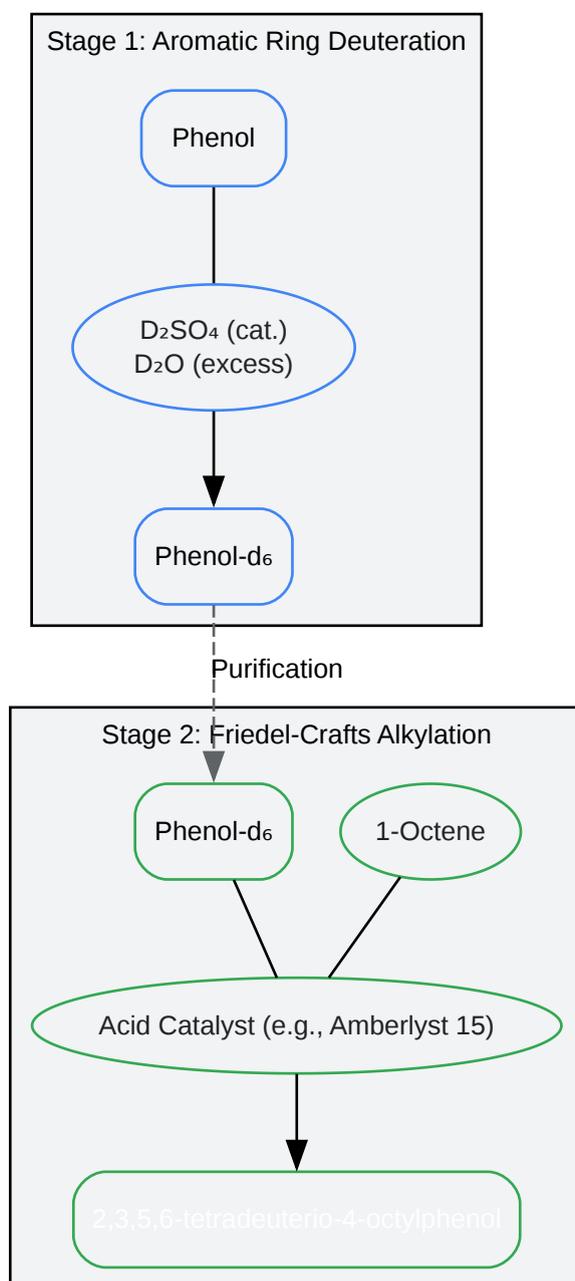
For the compound identified by CAS Number 1246815-03-1, the deuterium atoms are located exclusively on the aromatic ring. The precise chemical name for this isotopologue is 2,3,5,6-tetradeuterio-4-octylphenol.[6] This specific labeling pattern, with all four aromatic protons replaced by deuterium, is crucial for its function as an internal standard, as these positions are generally stable and not prone to back-exchange under typical analytical conditions.

The molecular structure is as follows:

Caption: Structure of 2,3,5,6-tetradeuterio-4-octylphenol.

Synthetic Strategy: A Multi-Step Approach to Precise Labeling

The synthesis of 2,3,5,6-tetradeuterio-4-octylphenol requires a strategic approach to ensure the specific incorporation of deuterium on the aromatic ring without labeling the alkyl chain. Direct deuteration of 4-octylphenol is generally avoided as it can lead to a mixture of products and potential scrambling of the deuterium labels. A more robust and controlled method involves a two-stage process: first, the complete deuteration of the aromatic precursor, phenol, followed by a regioselective alkylation.



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Caption: Synthetic workflow for 2,3,5,6-tetradeuterio-4-octylphenol.

Causality Behind Experimental Choices

- Pre-deuteration of Phenol: The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. This electronic property, combined with an acidic deuterium source like deuterated sulfuric acid in heavy water (D_2O), facilitates electrophilic aromatic substitution

where deuterium cations (D^+) replace the aromatic protons.[6] Performing this step first ensures that the aromatic ring is fully deuterated before the introduction of the alkyl group.

- Friedel-Crafts Alkylation: With the deuterated phenol-d6 in hand, a Friedel-Crafts alkylation is performed to introduce the octyl chain. Using 1-octene as the alkylating agent and a solid acid catalyst like Amberlyst 15 offers several advantages.[1] The bulky octyl group is sterically hindered from adding at the ortho positions, leading to high regioselectivity for the para position. Solid acid catalysts are easily removed by filtration, simplifying the purification process. The hydroxyl proton and the deuterium on the hydroxyl group will readily exchange with protons from the catalyst or trace water, resulting in the desired 2,3,5,6-tetradeuterio-4-octylphenol.

Physicochemical Properties and Specifications

The introduction of four deuterium atoms results in a measurable increase in the molecular weight of the compound, which is the basis for its use in mass spectrometry.

Property	4-Octylphenol	2,3,5,6-tetradeuterio-4-octylphenol
Synonyms	p-Octylphenol	4-Octylphenol-d4; OP-d4
CAS Number	1806-26-4	1246815-03-1[4]
Molecular Formula	$C_{14}H_{22}O$	$C_{14}H_{18}D_4O$ [4]
Molecular Weight	206.32 g/mol [7]	210.35 g/mol [4]
Appearance	White solid	Typically a white or off-white solid
Isotopic Purity	Not Applicable	≥ 98% recommended

Analytical Characterization and Self-Validating Systems

The identity, purity, and isotopic enrichment of synthesized **4-octylphenol-d4** must be rigorously confirmed. A multi-technique approach provides a self-validating system, ensuring the reliability of the standard.

Mass Spectrometry (GC-MS or LC-MS)

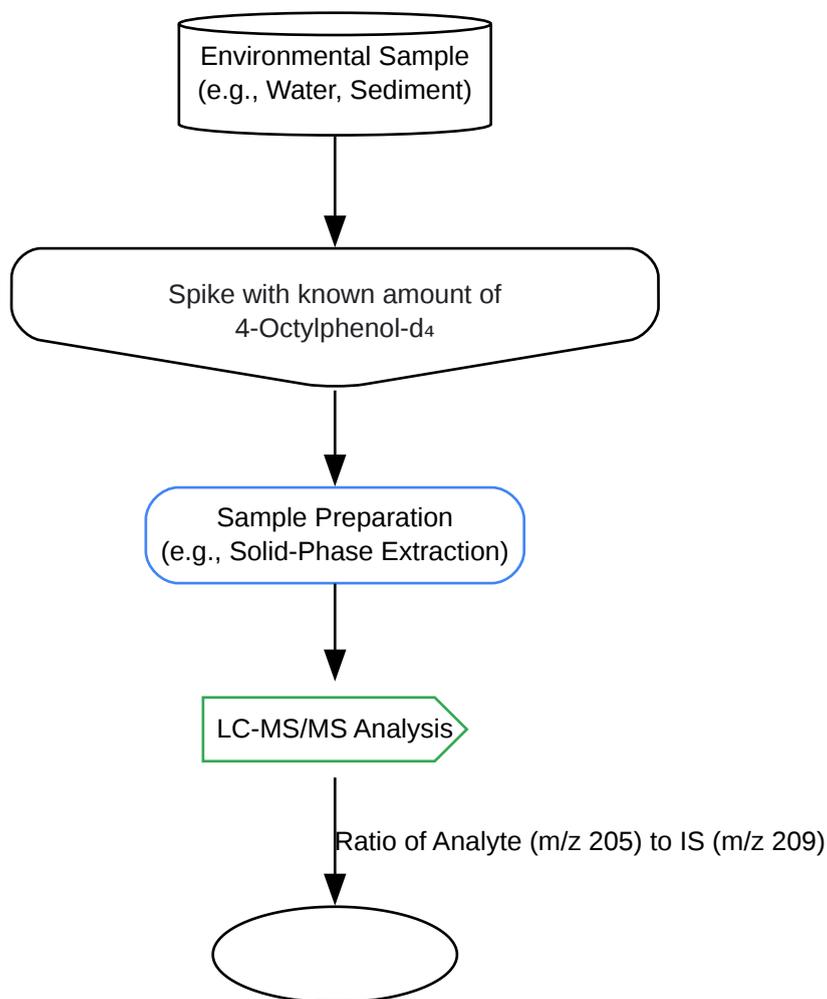
- Objective: To confirm the molecular weight and assess isotopic enrichment.
- Methodology: The mass spectrum of **4-octylphenol-d4** will show a molecular ion (M^+) or pseudomolecular ion ($[M-H]^-$) that is 4 mass units higher than its unlabeled counterpart.[7][8] For example, in negative ion mode ESI-LC-MS, 4-octylphenol gives a prominent ion at m/z 205, while the d4-labeled standard would appear at m/z 209.
- Trustworthiness: The clear separation of these mass-to-charge ratios allows for unambiguous identification and quantification, even when the compounds co-elute chromatographically. The relative abundance of ions at m/z 209 versus lower masses (e.g., m/z 208 for a d3 impurity) is used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the precise location of the deuterium labels and the overall structure.
- 1H NMR: The most telling feature in the 1H NMR spectrum of 2,3,5,6-tetradeuterio-4-octylphenol is the complete absence of signals in the aromatic region (typically ~ 6.7 - 7.1 ppm for the unlabeled compound). The remaining signals corresponding to the octyl chain protons and the hydroxyl proton should be present and integrate to the correct ratios.
- ^{13}C NMR: The ^{13}C NMR spectrum will show signals for all 14 carbon atoms. The carbons bonded to deuterium (C2, C3, C5, C6) will exhibit characteristic triplet splitting due to C-D coupling and will have a lower intensity compared to the protonated carbons.
- Trustworthiness: NMR provides definitive structural information. The disappearance of the aromatic proton signals is direct proof of successful deuteration at these specific positions, validating the synthetic process.

Application as an Internal Standard in Isotope Dilution Analysis

The primary application of 2,3,5,6-tetradeuterio-4-octylphenol is as an internal standard for the quantitative analysis of 4-octylphenol by isotope dilution mass spectrometry.[5]



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Caption: Isotope dilution workflow using **4-octylphenol-d4**.

This method involves adding a known quantity of the deuterated standard to the unknown sample at the beginning of the analytical procedure.[9] Any loss of analyte during sample preparation (e.g., extraction, concentration, derivatization) will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer distinguishes between the analyte and the standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss or matrix-induced signal suppression. This allows for the calculation of the original analyte concentration with exceptional accuracy and precision.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-tetradeuterio-4-octylphenol

- **Deuteration of Phenol:** In a sealed, heavy-walled glass reactor, combine phenol (1.0 eq), D₂O (20 eq), and deuterated sulfuric acid (D₂SO₄, 0.1 eq). Heat the mixture at 150 °C for 48 hours. Cool the reaction, neutralize with anhydrous Na₂CO₃, and extract the product with diethyl ether-d₁₀. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield phenol-d₆. Confirm deuteration by ¹H NMR (absence of aromatic signals).
- **Alkylation:** To a stirred solution of phenol-d₆ (1.0 eq) in a non-polar solvent (e.g., hexane) under an inert atmosphere, add a solid acid catalyst (e.g., Amberlyst 15, 20% by weight). Heat the mixture to 80 °C. Add 1-octene (1.1 eq) dropwise over 30 minutes. Maintain the temperature and stir for 12 hours.
- **Purification:** Cool the reaction mixture to room temperature. Remove the catalyst by filtration. Wash the catalyst with a small amount of hexane. Combine the filtrates and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 2,3,5,6-tetradeuterio-4-octylphenol.
- **Characterization:** Confirm the structure, isotopic purity, and chemical purity of the final product using GC-MS and NMR as described above.

Protocol 2: Quantitative Analysis of 4-Octylphenol in Water

- **Sample Preparation:** To a 100 mL water sample, add 100 µL of a 1 µg/mL solution of 2,3,5,6-tetradeuterio-4-octylphenol in methanol (final concentration of 1 ng/mL).
- **Solid-Phase Extraction (SPE):** Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water. Pass the spiked water sample through the cartridge at a flow rate of ~5 mL/min.
- **Elution:** Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interferences. Dry the cartridge under vacuum for 10 minutes. Elute the analyte and internal standard with 5 mL of methanol.

- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS analysis.
- LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Monitor the transitions for both 4-octylphenol (e.g., m/z 205 -> 133) and 2,3,5,6-tetradeuterio-4-octylphenol (e.g., m/z 209 -> 137).
- Quantification: Prepare a calibration curve using standards of unlabeled 4-octylphenol with a constant concentration of the deuterated internal standard. Calculate the concentration of 4-octylphenol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

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